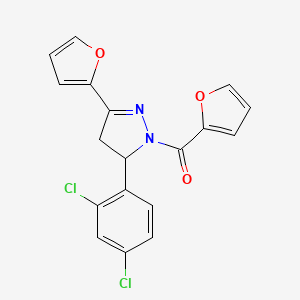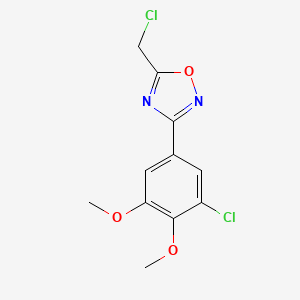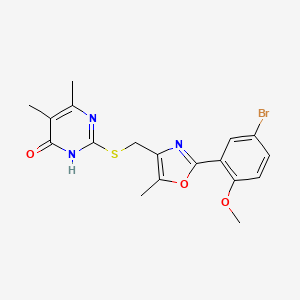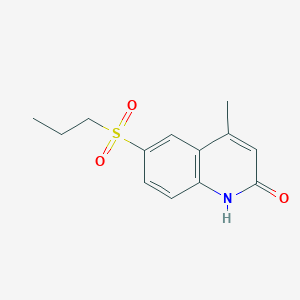
2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The synthesis of N-(Pyridin-2-yl)amides involves C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Photophysical Properties and Photodynamic Therapy
Compounds related to "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide" have been studied for their spectroscopic and photophysicochemical properties. For instance, zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base have been synthesized and characterized. These compounds exhibit significant photophysical properties, such as fluorescence and singlet oxygen production, making them potential candidates for photodynamic therapy, an alternative cancer treatment method (Öncül, Öztürk, & Pişkin, 2022). Such properties are crucial for the development of photosensitizers that can be activated by light to produce reactive oxygen species, targeting cancer cells.
Antimicrobial Activity
Research on benzenesulfonamide derivatives has also explored their potential in antimicrobial applications. For example, a study on 5–bromo–2-chloropyrimidin-4-amine derivatives found that certain compounds exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018). This suggests that structurally similar compounds, such as "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide," could have potential uses in developing new antimicrobial agents.
Catalysis and Organic Synthesis
Benzenesulfonamide derivatives have also found applications in catalysis and organic synthesis. A study on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts highlighted the efficiency of benzenesulfonamide-containing complexes in catalyzing the transfer hydrogenation of a variety of ketones under mild conditions (Ruff, Kirby, Chan, & O'Connor, 2016). This indicates the potential of "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide" and similar compounds in facilitating chemical reactions, thereby contributing to the advancement of green chemistry and sustainable industrial processes.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications .
Result of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value .
Action Environment
It’s known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free .
Propriétés
IUPAC Name |
2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-5-1-2-6-14(13)22(20,21)18-12-8-10-19(11-12)15-7-3-4-9-17-15/h1-7,9,12,18H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUANHUFIJZEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2928904.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)


![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)

